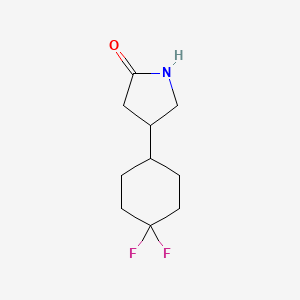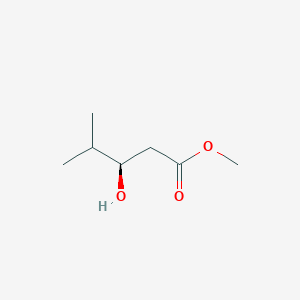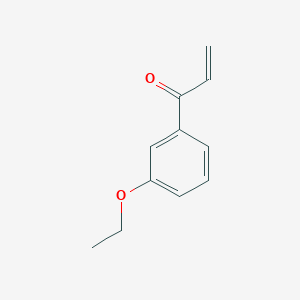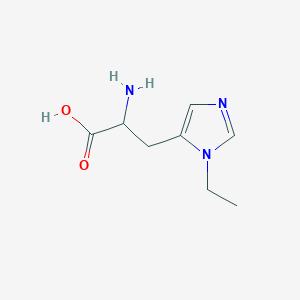
1,1,1-Trifluoro-5,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a chemical compound known for its unique structure and properties. It is a 1,3-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is often used as a building block in chemical synthesis due to its reactivity and stability. It is also known for forming complexes with various metals, which can be useful in different scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one can be synthesized through the reaction of pinacolone with ethyl trifluoroacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. .
Biology: The compound’s reactivity and stability make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one involves its ability to form complexes with metals. These complexes can exhibit unique properties, such as slow relaxation of magnetization, which is useful in various applications. The compound’s molecular targets and pathways depend on the specific context in which it is used, such as in catalysis or biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is unique due to its specific structure, which includes two ketone groups separated by a single carbon atom and the presence of trifluoromethyl groups. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H13F3O |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3 |
Clave InChI |
XEBVOFICFXBMBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)


![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)

![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)




